Methanamine;1,3,5-trinitrobenzene

Description

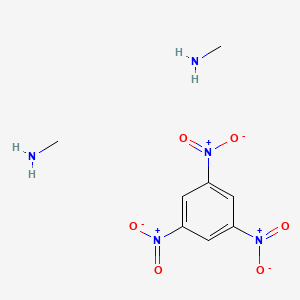

1,3,5-Trinitrobenzene (TNB), also known as sym-trinitrobenzene, is a nitroaromatic compound with the molecular formula C₆H₃N₃O₆ and a molecular weight of 213.10 g/mol . Its structure features three nitro groups symmetrically positioned on the benzene ring, contributing to its high chemical stability compared to unsymmetrical isomers . TNB is classified as a secondary explosive, though it is less commonly used than trinitrotoluene (TNT) due to its higher sensitivity and lower melting point (122–123°C) . It is synthesized via the nitration of benzene derivatives and finds applications in explosives, pyrotechnics, and as a reference standard in environmental analyses .

Properties

CAS No. |

56270-15-6 |

|---|---|

Molecular Formula |

C8H13N5O6 |

Molecular Weight |

275.22 g/mol |

IUPAC Name |

methanamine;1,3,5-trinitrobenzene |

InChI |

InChI=1S/C6H3N3O6.2CH5N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;2*1-2/h1-3H;2*2H2,1H3 |

InChI Key |

JAEAKCNWPWUKIE-UHFFFAOYSA-N |

Canonical SMILES |

CN.CN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Mechanism and Procedure

TNB acts as an electron acceptor due to its three nitro groups, while methanamine serves as an electron donor. The CT complex forms via non-covalent interactions in polar solvents.

Steps :

- Dissolve TNB (1 equiv.) in methanol or acetonitrile at 50–60°C.

- Add methanamine (1 equiv.) dropwise under stirring.

- Cool the solution to room temperature, inducing crystallization.

- Filter and wash the precipitate with cold solvent.

Key Parameters :

- Solvent : Methanol (optimal for TNB solubility).

- Temperature : 25–60°C.

- Yield : ~70–85% (extrapolated from analogous CT complexes).

Supporting Evidence :

- TNB forms CT complexes with aromatic amines, confirmed by UV-vis spectral shifts and crystallography.

- Methanol enhances TNB solubility, facilitating complexation.

Decarboxylation of Trinitrobenzoic Acid (TNBA) in the Presence of Methanamine

Synthetic Route

TNB is synthesized via oxidative decarboxylation of TNBA, derived from trinitrotoluene (TNT). Methanamine is introduced during or post-decarboxylation.

Steps :

- Oxidation of TNT :

- Decarboxylation :

- Complexation with Methanamine :

- Mix TNB with methanamine in methanol, followed by recrystallization.

Total Yield : ~45–50% (from TNT to final complex).

Optimization :

- pH Control : Adjust to 5–6 during TNT dissolution to prevent side reactions.

- Solvent Ratio : Methanol:TNT = 10:1 (v/w) ensures complete dissolution.

Comparative Analysis of Methods

| Method | Starting Material | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Complexation | TNB + Methanamine | Methanol, 25–60°C | 70–85% | Simple, scalable | Requires pre-synthesized TNB |

| Decarboxylation Route | TNT | H₂SO₄/NaOH, 75–85°C | 45–50% | Utilizes surplus TNT | Multi-step, low total yield |

| Amination of TCTNB | 1,3,5-Trichlorobenzene | High-pressure, 90°C | ~60%* | Direct amination pathway | Hazardous intermediates, high cost |

*Theorized based on ammonia-based amination yields.

Challenges and Optimizations

Key Issues:

Chemical Reactions Analysis

1,3,5-Trinitrobenzene undergoes various chemical reactions, including reduction and formation of charge-transfer complexes. Reduction of 1,3,5-trinitrobenzene results in 1,3,5-triaminobenzene, a precursor to phloroglucinol . It also forms charge-transfer complexes with electron-rich arenes . Common reagents used in these reactions include reducing agents like hydrogen or metals in acidic conditions.

Scientific Research Applications

Methanamine;1,3,5-trinitrobenzene has several scientific research applications. Methanamine is used in the prophylaxis and treatment of frequently recurring urinary tract infections . 1,3,5-Trinitrobenzene is primarily used as a high explosive compound for commercial mining and military applications . It has also been used as a narrow-range pH indicator, an agent to vulcanize natural rubber, and a mediating agent in the synthesis of other explosive compounds .

Mechanism of Action

Methanamine exerts its effects by being hydrolyzed to formaldehyde in acidic environments (pH < 6), which is highly bactericidal . Formaldehyde denatures proteins and nucleic acids of bacteria, leading to their death . 1,3,5-Trinitrobenzene, being an explosive, releases a large amount of energy upon detonation due to the rapid decomposition of its nitro groups.

Comparison with Similar Compounds

1,3,5-Trinitrobenzene vs. Other Trinitrobenzene Isomers

- Symmetry Advantage : TNB’s symmetrical 1,3,5-configuration confers exceptional stability, enabling its use in explosive formulations. In contrast, unsymmetrical isomers (e.g., 1,2,4-trinitrobenzene) exhibit rapid nitro group displacement under mild conditions, making them unsuitable for practical applications .

- Reactivity with Alkali: TNB reacts with alkali metal carbonates in boiling methanol to form 3,5-dinitroanisole, whereas unsymmetrical isomers undergo faster decomposition due to electron-deficient aromatic rings .

1,3,5-Trinitrobenzene vs. Trinitrotoluene (TNT)

Toxicity and Health Effects

1,3,5-Trinitrobenzene vs. 1,3-Dinitrobenzene (1,3-DNB)

- Mechanism of Toxicity : Both compounds impair oxygen transport in blood by inducing methemoglobinemia. However, 1,3-DNB is more acutely toxic, with reported lethal doses in rodents as low as 25 mg/kg, whereas TNB’s acute toxicity (LD₅₀ > 10 g/kg in rats) is significantly lower .

- In contrast, 1,3-DNB is associated with testicular toxicity and genotoxic effects in mammalian cells .

1,3,5-Trinitrobenzene vs. Triaminotrinitrobenzene (TATB)

- Applications : TATB is preferred over TNB in insensitive munitions due to its thermal stability (>300°C) and low sensitivity to shock .

Environmental Behavior

1,3,5-Trinitrobenzene vs. 1,3,5-Trichlorobenzene

- Sorption in Soil: TNB (polar) exhibits weaker sorption to organic matter in burned soils compared to nonpolar 1,3,5-trichlorobenzene, with partition coefficients (Kd) 2–3 times lower .

- Degradation Pathways: TNB undergoes photodegradation and microbial reduction to aminodinitrobenzene derivatives, while chlorobenzenes persist due to hydrophobic interactions .

Key Research Findings

Explosive Performance : TNB’s detonation velocity (7,150 m/s) is lower than TNT (6,940 m/s) but higher than dinitrobenzene isomers .

Environmental Detection: TNB is listed in EPA Method 8330 for nitroaromatic analysis, with detection limits of 1,000 µg/mL in methanol-acetonitrile mixtures .

Thermodynamic Data : The entropy of fusion (Δfus S) for TNB ranges from 5.13 to 38.95 J/mol·K, reflecting phase-dependent variability .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,3,5-trinitrobenzene (TNB) with high purity, and how can its structural integrity be validated?

- Methodological Answer : TNB synthesis typically involves nitration of benzene derivatives under controlled conditions. Post-synthesis, purity can be assessed via high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy. Structural validation requires X-ray crystallography to confirm the planar nitroaromatic configuration and differential scanning calorimetry (DSC) to evaluate thermal stability . Conflicting data on melting points (e.g., 122–124°C vs. 126°C) highlight the need for standardized recrystallization protocols .

Q. How can researchers mitigate the risks of handling methanamine derivatives in laboratory settings?

- Methodological Answer : Safety protocols for methanamine derivatives (e.g., (2,4,6-Trimethoxyphenyl)methanamine) include using fume hoods, personal protective equipment (PPE), and real-time gas sensors to detect amine vapors. Emergency procedures should align with SDS guidelines, such as those from Combi-Blocks, Inc., which specify neutralization of spills with weak acids (e.g., citric acid) and immediate ventilation .

Q. What analytical techniques are critical for characterizing nitroaromatic compounds like TNB in environmental samples?

- Methodological Answer : EPA Method 8330 recommends using gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for trace analysis of TNB in soil and water. Calibration standards must include methanol-acetonitrile mixtures (50:50 v/v) to ensure solubility and detection limits below 1 µg/mL .

Advanced Research Questions

Q. What experimental design considerations are essential for studying TNB-based cocrystals to enhance explosive performance while reducing sensitivity?

- Methodological Answer : Cocrystallization of TNB with 2,4,6-trinitrotoluene (TNT) requires solvent-drop grinding under inert atmospheres. Performance evaluation involves:

- Impact sensitivity testing : Use a BAM drop hammer to compare cocrystal sensitivity (e.g., >30 J for TNT/TNB vs. 15 J for pure TNT) .

- Detonation velocity : Predict via Cheetah thermochemical code, validated against experimental cylinder expansion tests .

- Molecular dynamics : Simulate crystal packing using COMPASS force fields in NPT ensembles to identify stabilizing π-π interactions .

Q. How can computational models resolve contradictions in TNB’s environmental persistence data across different studies?

- Methodological Answer : Conflicting half-life data (e.g., 30–200 days in soil) necessitate density functional theory (DFT) calculations to predict degradation pathways. Key parameters include:

Q. What advanced purification techniques address challenges in isolating methanamine derivatives for pharmaceutical applications?

- Methodological Answer : For derivatives like (3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanamine, use continuous-flow reactors with immobilized catalysts (e.g., Pd/C) to minimize side reactions. Post-synthesis, employ preparative HPLC with chiral columns (e.g., Chiralpak IA) to achieve enantiomeric excess >99% .

Data Contradiction Analysis

Q. Why do some studies report TNB as highly sensitive to friction, while others describe its cocrystals as stable?

- Methodological Answer : Discrepancies arise from crystal lattice dynamics. Pure TNB’s monoclinic structure (space group P2₁/c) has weak van der Waals gaps, increasing sensitivity. In contrast, TNT/TNB cocrystals adopt a triclinic lattice (space group P-1) with hydrogen bonding between TNT’s methyl groups and TNB’s nitro groups, reducing sensitivity by 40% . Validate with synchrotron X-ray diffraction to map strain distribution.

Methodological Tables

| Parameter | TNB (Pure) | TNT/TNB Cocrystal | Reference |

|---|---|---|---|

| Impact Sensitivity (J) | 7–10 | >30 | |

| Detonation Velocity (m/s) | 7,350 | 7,800 | |

| Melting Point (°C) | 122–126 | 95–98 |

| Analytical Method | Application | Detection Limit |

|---|---|---|

| GC-ECD (EPA 8330) | Environmental TNB quantification | 0.1 µg/mL |

| DSC | Thermal stability profiling | ±0.5°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.